5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide
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Overview
Description
5-BROMO-N-(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a bromine atom, a pyridine ring, and a tetrahydroquinoline moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Moiety: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring.
Coupling with Pyridine-3-Carboxamide: The final step involves coupling the brominated tetrahydroquinoline with pyridine-3-carboxamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the bromine atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
5-BROMO-N-(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)PYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-BROMO-N-(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-BROMO-2-OXO-1,2,3,4-TETRAHYDROQUINOLINE: This compound shares the tetrahydroquinoline moiety but lacks the pyridine-3-carboxamide group.
N-(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)PYRIDINE-3-CARBOXAMIDE: Similar structure but without the bromine atom.
Uniqueness
The presence of the bromine atom in 5-BROMO-N-(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)PYRIDINE-3-CARBOXAMIDE adds unique reactivity and potential biological activity compared to its non-brominated counterparts. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H12BrN3O2 |
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Molecular Weight |
346.18 g/mol |
IUPAC Name |
5-bromo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H12BrN3O2/c16-11-5-10(7-17-8-11)15(21)18-12-2-3-13-9(6-12)1-4-14(20)19-13/h2-3,5-8H,1,4H2,(H,18,21)(H,19,20) |
InChI Key |
IWWFSDWAKOZKHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
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